molecular formula C7H8NNaO3 B6242361 rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate CAS No. 2648865-46-5

rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate

Cat. No.: B6242361
CAS No.: 2648865-46-5
M. Wt: 177.1
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Description

Rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate is a synthetic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopentane derivative with an oxazole precursor in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anticancer effects might involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound, which serves as a basic structure for various derivatives.

    Isoxazole: A structural isomer with similar properties but different reactivity.

    Thiazole: Contains a sulfur atom instead of oxygen, leading to distinct chemical behavior.

Uniqueness

Rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other oxazole derivatives

Properties

CAS No.

2648865-46-5

Molecular Formula

C7H8NNaO3

Molecular Weight

177.1

Purity

95

Origin of Product

United States

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